![molecular formula C26H32O8 B1241712 (1S,4R,5S,8R,9R,11R,12S,13R,14R,18S)-5,11-dihydroxy-9,16-dimethyl-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde](/img/structure/B1241712.png)
(1S,4R,5S,8R,9R,11R,12S,13R,14R,18S)-5,11-dihydroxy-9,16-dimethyl-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bryophyllin A is a steroid lactone. It derives from a bufanolide.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
The compound exhibits structural properties significant in the field of crystallography. Lo Presti, Soave, and Destro (2003) explored its crystal packing, revealing strong intermolecular O-H interactions and the formation of zigzag ribbons in the crystal structure. This suggests potential applications in materials science and molecular engineering (Lo Presti, Soave & Destro, 2003).
Synthesis and Chemical Reactions
Shiono et al. (2003) demonstrated the compound's relevance in the synthesis of chiral building blocks from D-glucose, highlighting its utility in creating complex molecular architectures (Shiono et al., 2003). Additionally, Maślińska-Solich, Macionga, and Turczyn (1995) investigated its polyaddition reactions, pointing to its role in the formation of polymeric structures, useful in polymer science and materials research (Maślińska-Solich, Macionga & Turczyn, 1995).
Polysaccharide Synthesis
Okada, Sumitomo, and Hishida (1983) utilized the compound in the chemical synthesis of polysaccharides, showing its potential in creating synthetic polymers with applications in biotechnology and materials science (Okada, Sumitomo & Hishida, 1983).
Pharmaceutical Applications
In the pharmaceutical field, this compound's derivatives and related structures have been explored for their potential medicinal properties. For instance, Kenchappa et al. (2017) synthesized coumarin derivatives linked to this compound for antioxidant and antihyperglycemic activities (Kenchappa et al., 2017).
Propiedades
Nombre del producto |
(1S,4R,5S,8R,9R,11R,12S,13R,14R,18S)-5,11-dihydroxy-9,16-dimethyl-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde |
|---|---|
Fórmula molecular |
C26H32O8 |
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
(1S,4R,5S,8R,9R,11R,12S,13R,14R,18S)-5,11-dihydroxy-9,16-dimethyl-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde |
InChI |
InChI=1S/C26H32O8/c1-22-11-18(28)21-17(26(22,30)8-6-16(22)14-3-4-20(29)31-12-14)5-7-24-10-15-9-19(25(21,24)13-27)33-23(2,32-15)34-24/h3-4,12-13,15-19,21,28,30H,5-11H2,1-2H3/t15-,16+,17+,18+,19+,21+,22+,23?,24-,25+,26-/m0/s1 |
Clave InChI |
BMRNQSAXDJQXEL-FGNGNWDISA-N |
SMILES isomérico |
C[C@]12C[C@H]([C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@@]56[C@@]3([C@H]7C[C@@H](C5)OC(O7)(O6)C)C=O)O |
SMILES |
CC12CC(C3C(C1(CCC2C4=COC(=O)C=C4)O)CCC56C3(C7CC(C5)OC(O7)(O6)C)C=O)O |
SMILES canónico |
CC12CC(C3C(C1(CCC2C4=COC(=O)C=C4)O)CCC56C3(C7CC(C5)OC(O7)(O6)C)C=O)O |
Sinónimos |
yophyllin A bryophyllin-A bryotoxin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



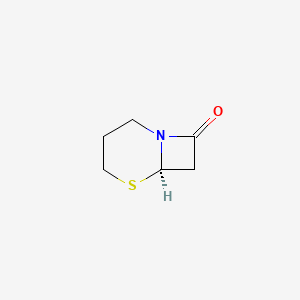
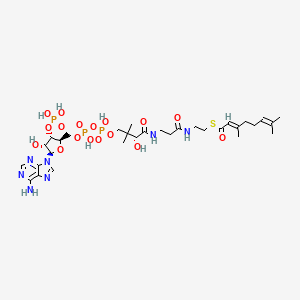



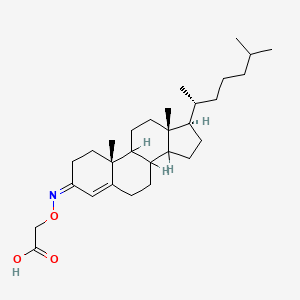
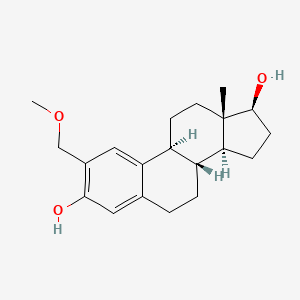

![N,N'-Bis[3-(ethylamino)propyl]-1,4-cyclohexanediamine](/img/structure/B1241642.png)
![{(S)-7-[(1H-Benzoimidazol-2-ylmethyl)-methyl-carbamoyl]-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid](/img/structure/B1241643.png)
![3-[6-[[Cyclohexylmethyl(hydroxy)phosphoryl]methyl]morpholin-3-yl]benzoic acid](/img/structure/B1241646.png)
![(4E,11E)-11,15,16-trimethyl-18-(2-methylpropyl)-2,7-dioxa-19-azatetracyclo[11.7.0.01,17.06,8]icosa-4,11,14-triene-3,20-dione](/img/structure/B1241647.png)
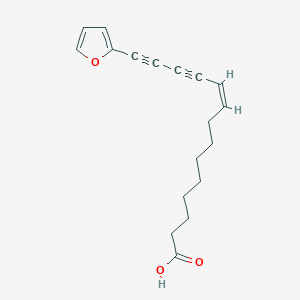
![1-(1-aminoisoquinolin-7-yl)-3-methyl-N-[4-(2-sulfamoylphenyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1241651.png)